7-Bromo-4-chloro-2-isopropylquinazoline
CAS No.: 887592-14-5
Cat. No.: VC3268527
Molecular Formula: C11H10BrClN2
Molecular Weight: 285.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887592-14-5 |
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Molecular Formula | C11H10BrClN2 |
Molecular Weight | 285.57 g/mol |
IUPAC Name | 7-bromo-4-chloro-2-propan-2-ylquinazoline |
Standard InChI | InChI=1S/C11H10BrClN2/c1-6(2)11-14-9-5-7(12)3-4-8(9)10(13)15-11/h3-6H,1-2H3 |
Standard InChI Key | UKVPMUMFQNOIJG-UHFFFAOYSA-N |
SMILES | CC(C)C1=NC2=C(C=CC(=C2)Br)C(=N1)Cl |
Canonical SMILES | CC(C)C1=NC2=C(C=CC(=C2)Br)C(=N1)Cl |
Introduction
Physical and Chemical Properties
Structural Characteristics
The quinazoline core of 7-Bromo-4-chloro-2-isopropylquinazoline consists of a fused benzene and pyrimidine ring system, creating a planar aromatic heterocycle. The specific substitution pattern includes:
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Bromine at position 7 of the benzene ring
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Chlorine at position 4 of the pyrimidine ring
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Isopropyl group at position 2 of the pyrimidine ring
This substitution pattern creates an asymmetric distribution of electron density across the molecule, potentially influencing its reactivity and binding properties. The presence of the isopropyl group introduces steric bulk at position 2, which may affect the molecule's three-dimensional conformation and its interaction with biological targets.
The compound would likely exhibit limited water solubility due to its aromatic and halogenated nature but would dissolve in organic solvents like DMSO, acetonitrile, and potentially dichloromethane or chloroform.
Chemical Reactivity
The chemical reactivity of 7-Bromo-4-chloro-2-isopropylquinazoline would be influenced by several factors:
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The halogen substituents (bromine and chlorine) can serve as sites for nucleophilic aromatic substitution reactions, with the chlorine at position 4 typically being more reactive than the bromine at position 7.
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The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors and may participate in complexation with metal ions.
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The isopropyl group at position 2 provides steric hindrance, potentially affecting the reactivity at nearby positions.
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The carbon at position 4 (bearing the chlorine) is particularly electrophilic, making it susceptible to nucleophilic attack, which is a common reaction pathway exploited in the functionalization of quinazolines.
These properties make 7-Bromo-4-chloro-2-isopropylquinazoline a versatile intermediate for further chemical modifications, potentially leading to a variety of derivatives with tailored properties.
Biological Activities and Applications
Structure-Activity Relationships
Understanding structure-activity relationships (SARs) for quinazoline derivatives provides insights into how the specific substitution pattern of 7-Bromo-4-chloro-2-isopropylquinazoline might influence its biological activities:
Research on related quinazolinones has shown that these compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis through various mechanisms, including activation of Cdk1 and modulation of Bcl-2 phosphorylation . The specific substitution pattern of 7-Bromo-4-chloro-2-isopropylquinazoline may confer unique biological activities that warrant further investigation.
Research Status and Future Directions
Future Research Opportunities
The unique structural features of 7-Bromo-4-chloro-2-isopropylquinazoline present several promising research opportunities:
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Comprehensive physical and chemical characterization using advanced analytical techniques to establish a complete property profile.
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Development of efficient and scalable synthesis methods specifically optimized for this compound, potentially adapting approaches used for related quinazolines.
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Biological activity screening against various targets, particularly in cancer, microbial infections, and inflammatory conditions, where quinazoline derivatives have shown promise.
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Computational studies to predict binding modes with potential biological targets and guide rational design of more potent derivatives.
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Comparative studies with structural isomers (e.g., the 6-bromo isomer) to establish clear structure-activity relationships for this class of compounds.
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Investigation of this compound as a synthetic intermediate for developing more complex quinazoline-based molecules with enhanced biological activities.
Exploring these research avenues would contribute significantly to our understanding of halogenated quinazolines and their potential therapeutic applications.
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